Product packaging for 3-(Thiophen-2-yl)-1H-pyrrole(Cat. No.:CAS No. 52707-48-9)

3-(Thiophen-2-yl)-1H-pyrrole

Cat. No.: B15469810
CAS No.: 52707-48-9
M. Wt: 149.21 g/mol
InChI Key: LQRWRUZIICPGJD-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1H-pyrrole is a high-purity chemical reagent intended for research and development purposes. This compound features a molecular scaffold that combines electron-rich thiophene and pyrrole heterocycles, making it a valuable building block in various scientific fields. In agricultural chemistry, this core structure is recognized as a key precursor in the synthesis of novel fungicidal agents. Research on similar 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives has demonstrated significant antifungal activity against plant pathogens such as Rhizoctorzia solani and Colletotrichum capsici , with some compounds exhibiting efficacy superior to commercial fungicides . The molecular framework is also of significant interest in material science. The thiophene-pyrrole structure is a fundamental component in the synthesis of conjugated systems and conducting polymers . These polymers can be applied in electrochromic devices, which change color with an applied electrical potential, and in the development of organic electronic components. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations regarding the handling, storage, and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS B15469810 3-(Thiophen-2-yl)-1H-pyrrole CAS No. 52707-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52707-48-9

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3-thiophen-2-yl-1H-pyrrole

InChI

InChI=1S/C8H7NS/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H

InChI Key

LQRWRUZIICPGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CNC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the pyrrole (B145914) ring onto a thiophene (B33073) scaffold. These methods often involve condensation reactions that form the five-membered nitrogen-containing ring.

Paal-Knorr Condensation Reactions

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org To synthesize the unsubstituted 3-(Thiophen-2-yl)-1H-pyrrole, the required precursor would be 1-(thiophen-2-yl)butane-1,4-dione, which is reacted with an ammonia source.

The general mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The synthesis of the necessary 1,4-dicarbonyl precursor, such as 1,4-di(thiophen-2-yl)butane-1,4-dione, has been reported and can be achieved through methods like the Friedel-Crafts acylation of thiophene with an appropriate diacyl chloride. nih.govscribd.com The reaction of this diketone with various amines has been shown to produce N-substituted 2,5-di(thiophen-2-yl)-1H-pyrroles. scribd.com For the synthesis of the title compound, a similar strategy starting with 1-(thiophen-2-yl)butane-1,4-dione and ammonia or an ammonia salt like ammonium (B1175870) acetate (B1210297) would be employed.

Table 1: Paal-Knorr Synthesis of Thienylpyrroles

Starting 1,4-Dicarbonyl Amine/Ammonia Source Product Reference
1,4-di(thiophen-2-yl)butane-1,4-dione p-Phenylenediamine 1,1'-(1,4-Phenylene)bis(2,5-di(thiophen-2-yl)-1H-pyrrole) scribd.com
1,4-di(thiophen-2-yl)butane-1,4-dione Various Aromatic Diamines N-substituted 2,5-di(thiophen-2-yl)-1H-pyrroles scribd.com

Cross-Coupling and Metal-Catalyzed Transformations

These methods involve the formation of a C-C bond between a thiophene and a pyrrole derivative, each appropriately functionalized for the specific coupling reaction. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds between aromatic systems, including the linkage of thiophene and pyrrole rings. Several types of cross-coupling reactions can be employed, with the Suzuki-Miyaura reaction being one of the most efficient. core.ac.uk

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, two main pathways are viable:

Coupling of 3-bromopyrrole (or a protected version) with thiophene-2-boronic acid.

Coupling of 2-bromothiophene (B119243) with a 3-pyrrol-boronic acid or ester derivative.

Research has demonstrated that Suzuki couplings are effective for producing various thienylpyrrole derivatives. For instance, the synthesis of 2-(2'-thienyl)pyrrole derivatives has been achieved with higher yields through Suzuki coupling compared to other methods like Stille or decarboxylative couplings. core.ac.uk The synthesis of 3-substituted pyrroles via Suzuki-Miyaura coupling of N-substituted 3-pyrroline (B95000) boronic esters has also been reported, providing a route to the necessary pyrrole precursors. lookchem.com The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl₂ and a base like aqueous potassium carbonate in a solvent such as dimethoxyethane (DME). researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method could be applied by reacting a stannylated pyrrole, such as 3-(tributylstannyl)pyrrole, with 2-bromothiophene, or vice versa. While versatile, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.orgrsc.org The synthesis of this compound could be envisioned by coupling a 3-halopyrrole derivative with a 2-thienylzinc reagent. The Negishi coupling has been successfully used to prepare 2-(2'-thienyl)pyrrole. core.ac.uk

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Thienylpyrrole Synthesis

Coupling Reaction Typical Reactants Catalyst System (Example) Advantages Disadvantages Reference
Suzuki-Miyaura Arylboronic acid + Aryl halide Pd(dppf)Cl₂ / K₂CO₃ High yields, readily available and non-toxic boron reagents. Potential for protodeboronation of thiopheneboronic acids. core.ac.ukresearchgate.net
Stille Organostannane + Aryl halide Pd(OAc)₂ Broad substrate scope. Toxicity of organotin compounds. organic-chemistry.orgnih.gov

| Negishi | Organozinc reagent + Aryl halide | PdCl₂(dppf) | High reactivity. | Moisture sensitivity of organozinc reagents. | core.ac.ukorganic-chemistry.org |

Copper-Catalyzed Heterocyclization Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods. The synthesis of thienylpyrroles has been achieved through the reaction of a pyrrolylcopper intermediate with an iodothiophene. scispace.com This method can, however, be complicated by side reactions such as metalation of the iodo-heterocycle. scispace.com More contemporary copper-catalyzed multicomponent reactions provide an efficient route to highly functionalized pyrroles under solvent-free conditions. researchgate.net Another approach involves the copper-catalyzed synthesis of pyrroles from 3,6-dihydro-1,2-oxazines. libretexts.org A copper-hydride catalyzed coupling of enynes and nitriles has also been developed for the synthesis of polysubstituted pyrroles. mit.edu

Lewis Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Lewis acid catalysis can be employed to facilitate the synthesis of polysubstituted pyrroles. rsc.org These reactions offer a high degree of atom economy and can rapidly generate molecular diversity from simple and readily available starting materials. rsc.org While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the general strategy holds promise for its construction.

Exploration of Reaction Conditions and Yield Optimization

The efficiency of the aforementioned synthetic methodologies is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically varied to maximize the yield of the desired product, this compound, and minimize side products include:

Catalyst and Ligand Selection: The nature of the metal catalyst (e.g., palladium, nickel, copper) and the electronic and steric properties of the associated ligands play a pivotal role. For palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands such as SPhos and RuPhos have been shown to be effective in improving yields and suppressing side reactions in related systems. nih.govbucknell.edu

Base and Additives: The choice of base is critical in Suzuki couplings to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govresearchgate.net In Stille couplings, additives such as copper(I) iodide (CuI) and lithium chloride (LiCl) can significantly enhance the reaction rate.

Solvent: The solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity. A range of solvents from polar aprotic (e.g., DMF, dioxane) to nonpolar (e.g., toluene) are employed depending on the specific reaction. harvard.edursc.org

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing decomposition of the product or catalysts. Microwave irradiation has also been used to accelerate some coupling reactions.

A comparative study on the synthesis of 2-(2'-thienyl)pyrroles indicated that Suzuki coupling generally provides better yields compared to Stille and decarboxylative coupling methods. core.ac.uk However, the optimal method can be substrate-dependent, and a thorough screening of conditions is often necessary to achieve the best results for the synthesis of this compound.

Solvent-Free and Mild Reaction Conditions

In recent years, a significant shift towards green chemistry has spurred the development of synthetic methods that operate under solvent-free and mild conditions. Microwave-assisted organic synthesis has emerged as a particularly effective technique, offering rapid heating, reduced side reactions, and improved energy efficiency. jmest.orgresearchgate.net The application of microwave irradiation to the synthesis of pyrrole derivatives has been shown to dramatically accelerate reaction rates, often allowing for the complete omission of traditional organic solvents. jmest.org

Another approach involves conducting reactions in aqueous media or under solvent-free solid-state conditions. For example, the synthesis of a related propanone derivative, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, was achieved using a catalytic amount of sodium hydroxide (B78521) in a simple methanol-water mixture, highlighting a move towards milder and more environmentally benign solvent systems. nih.govresearchgate.net These methodologies align with the principles of sustainable chemistry by minimizing waste and avoiding hazardous substances. jmest.org

Table 1: Examples of Mild and Solvent-Free Conditions in Pyrrole Synthesis

Method Reagents Conditions Product Type Reference
Microwave Irradiation Substituted Aldehyde, Substituted Ketone, P2O5/H2SO4 Solvent-free, 3-5 minutes Substituted Pyrroles jmest.org
Base Catalysis 2-Pyrrole-carbaldehyde, 2-Acetylthiophene, NaOH 1:1 MeOH:H₂O Thiophene-Pyrrole Propanone nih.govresearchgate.net

Catalyst Screening and Optimization

The efficiency of pyrrole synthesis is often highly dependent on the choice of catalyst. Catalyst screening and optimization are therefore crucial steps in developing a viable synthetic pathway. Research has explored a range of catalysts, from simple bases to complex transition metal systems, to improve yields and reaction conditions. researchgate.netresearchgate.net

One area of investigation involves the use of low-valent tungsten species, generated in situ from WCl₆ and an organosilicon reductant, to catalyze the [2+2+1] synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles from diarylacetylenes and aryl diazenes. researchgate.net While this specific reaction produces fully substituted pyrroles, the screening process provides valuable insights into catalyst viability for pyrrole formation in general. The study systematically evaluated different tungsten precursors and reductants to identify the optimal combination for catalytic activity. researchgate.net

Palladium complexes have also been investigated for their catalytic prowess. A Pd(II) complex featuring a 2-(thiophen-2-yl)-1H-benzimidazole ligand demonstrated high catalytic efficiency in reduction reactions, showcasing the utility of incorporating a thiophene moiety into the catalyst structure itself to potentially influence reactivity in related synthetic applications. dergipark.org.tr The optimization of catalyst loading is another critical parameter, with studies showing that even small adjustments can significantly impact reaction outcomes. researchgate.net

Table 2: Catalyst Screening for a [2+2+1] Pyrrole Synthesis

Entry Catalyst Precursor (10 mol%) Reductant (equiv.) Yield (%) Reference
1 WCl₆ Si-Me₂-DHP (1.5) 94 researchgate.net
2 WCl₅ Si-Me₂-DHP (1.5) 88 researchgate.net
3 WCl₄ Si-Me₂-DHP (1.5) 71 researchgate.net
4 W(OPh)₆ Si-Me₂-DHP (1.5) <10 researchgate.net
5 [WCl₄(=NPh)]₂ Si-Me₂-DHP (1.5) 85 researchgate.net

Data adapted from a study on the synthesis of N-Aryl-2,3,4,5-tetraarylpyrroles. researchgate.net Si-Me₂-DHP refers to N,N'-bis(trimethylsilyl)-2,5-dimethyldihydropyrazine.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both pyrrole (B145914) and thiophene (B33073). In 3-(thiophen-2-yl)-1H-pyrrole, the site of electrophilic attack is determined by the relative activating ability of the two rings and the directing effects of the substituents.

The pyrrole ring is significantly more activated towards electrophilic substitution than the thiophene ring. thieme-connect.de Therefore, electrophilic attack is expected to occur preferentially on the pyrrole ring. Within the pyrrole ring, the positions ortho to the nitrogen atom (C2 and C5) are the most activated. Since the C3 position is already substituted with the thiophene ring, electrophilic substitution will be directed to the C5 position, and to a lesser extent, the C2 and C4 positions. For the thiophene ring, the C5' position is the most likely site for substitution, should reaction occur on that ring.

A notable example of electrophilic substitution on a related compound is the Vilsmeier-Haack formylation of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole. In this reaction, formylation occurs exclusively at the C5 position of the pyrrole ring, demonstrating the higher reactivity of the pyrrole ring over the thiophene ring. thieme-connect.de

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/ReactionPredicted Major Product(s)Predicted Minor Product(s)
Vilsmeier-Haack (POCl₃, DMF)5-formyl-3-(thiophen-2-yl)-1H-pyrrole2-formyl-3-(thiophen-2-yl)-1H-pyrrole
Acylation (e.g., Ac₂O, Lewis Acid)5-acetyl-3-(thiophen-2-yl)-1H-pyrrole2-acetyl-3-(thiophen-2-yl)-1H-pyrrole
Nitration (e.g., HNO₃/H₂SO₄)5-nitro-3-(thiophen-2-yl)-1H-pyrrole2-nitro-3-(thiophen-2-yl)-1H-pyrrole
Sulfonation (e.g., SO₃/Pyridine)This compound-5-sulfonic acidThis compound-2-sulfonic acid

It is important to note that strong acids, often used in electrophilic substitution reactions like nitration and sulfonation, can lead to the polymerization of the highly reactive pyrrole ring. quimicaorganica.org Therefore, milder reaction conditions are typically required.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the thiophene or the pyrrole ring, or the functional groups attached to them, depending on the reagents and reaction conditions.

The thiophene ring is generally more resistant to oxidation than the pyrrole ring. However, under specific conditions, it can be oxidized. For instance, oxidation of thiophenes with peroxy acids can lead to the formation of thiophene-S-oxides, which are highly reactive and can undergo further transformations.

The reduction of functional groups on the this compound scaffold can be achieved using various reducing agents. For example, a nitro group, which could be introduced via electrophilic nitration, can be reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation is crucial for further functionalization of the molecule.

A study on the dearomative oxidation of 3-substituted pyrroles has shown that they can undergo regioselective oxidation to form Δ³-pyrrol-2-ones. nih.gov This suggests that the pyrrole ring in this compound could potentially be oxidized to a pyrrolinone derivative.

Substitution Reactions

Beyond electrophilic aromatic substitution, this compound can undergo other substitution reactions, including halogenation, alkylation, and nucleophilic substitution.

Halogenation: The halogenation of pyrroles is often carried out under mild conditions to prevent polyhalogenation due to the high reactivity of the pyrrole ring. quimicaorganica.orgacs.org Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of pyrroles. For this compound, halogenation is expected to occur preferentially at the C5 position of the pyrrole ring. Bromination of thiophene derivatives can be achieved using reagents like bromine in the presence of a lithium source. google.com

Alkylation: Friedel-Crafts alkylation of pyrroles can be challenging due to the potential for polymerization and polyalkylation. byjus.commasterorganicchemistry.com However, under specific conditions, such as using milder Lewis acids or alternative catalytic systems, alkylation can be achieved. Palladium-catalyzed direct C-H alkylation has been reported for electron-deficient pyrrole derivatives, offering a selective method for C5 alkylation. jiaolei.group

Table 2: Potential Halogenation and Alkylation Reactions of this compound

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)5-bromo-3-(thiophen-2-yl)-1H-pyrrole
ChlorinationN-Chlorosuccinimide (NCS)5-chloro-3-(thiophen-2-yl)-1H-pyrrole
AlkylationAlkyl halide, mild Lewis acid5-alkyl-3-(thiophen-2-yl)-1H-pyrrole

Nucleophilic aromatic substitution (SNA) on electron-rich aromatic rings like pyrrole and thiophene is generally difficult. nih.govlibretexts.org The high electron density of the rings repels incoming nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring towards nucleophilic attack. libretexts.org For instance, if a nitro group were introduced at the C5 position of the pyrrole ring in this compound, this position could potentially undergo nucleophilic substitution. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing group.

Theoretical studies on the nucleophilic aromatic substitution of substituted thiophenes have shown that the reaction follows a stepwise pathway and that the presence of electron-withdrawing groups is crucial for the reaction to proceed. nih.govnih.gov

Carbonyl and Carboxylic Acid Group Transformations

The presence of carbonyl and carboxylic acid functionalities on the this compound core opens avenues for diverse chemical modifications. These transformations are crucial for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

Acylation of pyrrole rings is a fundamental transformation, though it can be problematic under standard Friedel-Crafts conditions, which often lead to polymerization. youtube.com However, acylation can be successfully achieved using alternative methods. For instance, the Houben-Hoesch reaction, which utilizes a nitrile and an acid catalyst like HCl, provides a viable route to acylated pyrroles. youtube.com Another effective method involves the use of acetic anhydride, which reacts with pyrrole to yield the corresponding 2-acylpyrrole. youtube.com

In the context of N-acylpyrroles, an interesting rearrangement known as the "pyrrole dance," an anionic Fries-type rearrangement, can occur. rsc.orgrsc.org This process, which can be influenced by the choice of base, allows for the migration of the acyl group. rsc.orgrsc.org For example, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) can promote this rearrangement, leading to the formation of 2-aroylpyrroles in good yields. rsc.orgrsc.org This method is advantageous as it avoids the need for pre-formed organometallic reagents or cryogenic temperatures. rsc.orgrsc.org

A study on the acylation of N-acylpyrroles demonstrated the chemoselective nature of the reaction. rsc.orgrsc.org The use of potassium bis(trimethylsilyl)amide (KN(SiMe3)2) favored the aroylation of toluene (B28343) derivatives, while LiN(SiMe3)2 led to the anionic Fries rearrangement to produce 2-aroylpyrroles. rsc.orgrsc.org This highlights the critical role of the counter-ion in directing the reaction pathway.

The decarboxylation of pyrrole-2-carboxylic acids is a reaction of significant interest. The mechanism of this transformation has been investigated using computational methods, which suggest that the process is often catalyzed by protons or enzymes. researchgate.net For pyrrole-2-carboxylic acid itself, the reaction involves the addition of water to the carboxyl group, followed by the cleavage of the C-C bond to release carbon dioxide. researchgate.net Theoretical studies indicate that the presence of both water and a proton source significantly lowers the energy barrier for the C-C bond rupture. researchgate.net

In the case of more complex systems like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, the decarboxylation can be influenced by the surrounding molecular structure. chemicalbook.com For instance, the decarboxylation of 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is efficiently achieved by refluxing with 48% hydrobromic acid. zendy.io This method provides a higher yield and better quality product compared to the traditional copper-quinoline decarboxylation. zendy.io It is noteworthy that the corresponding 5-methoxy derivative is stable under these conditions, but readily demethylates to the phenol, which then undergoes decarboxylation. zendy.io

The rate of decarboxylation can also be pH-dependent. As the pH decreases, the rate of decarboxylation of certain pyrrole carboxylic acids increases, suggesting that the protonated form of the molecule is the reactive species. researchgate.net

Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. iitk.ac.inlibretexts.orglumenlearning.com This reaction proceeds in two stages: an initial aldol addition to form a β-hydroxyaldehyde or β-hydroxyketone, followed by a dehydration step to yield a conjugated enone. libretexts.orgkhanacademy.orgmasterorganicchemistry.com The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which facilitates the formation of the nucleophilic enolate. iitk.ac.inkhanacademy.org

The Claisen-Schmidt condensation is a specific type of aldol condensation where an aldehyde or ketone reacts with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.orglumenlearning.com This reaction is particularly useful for synthesizing α,β-unsaturated derivatives. lumenlearning.com The choice of reactants is crucial for the success of cross-aldol reactions to avoid the formation of a complex mixture of products. lumenlearning.com Ideally, one of the aldehydes should not be enolizable to act solely as the electrophile. masterorganicchemistry.com

While direct examples of aldol condensation involving this compound are not explicitly detailed in the provided search results, the fundamental principles of aldol chemistry are applicable. The pyrrole and thiophene moieties could influence the reactivity of adjacent carbonyl groups and the stability of the resulting enolates, thereby affecting the course and outcome of the condensation reaction.

Ring Transformation and Rearrangement Studies

The heterocyclic rings of this compound can undergo transformations and rearrangements under specific reaction conditions, leading to the formation of new heterocyclic systems.

A notable example is the novel ring transformation of a thiophene into a pyrrole. rsc.org In this process, anils derived from 2-nitrothiophen-3-carbaldehyde, when treated with triethyl phosphite, undergo a reductive cyclization that results in the formation of 1-arylpyrrole-3-carbonitriles as the major products. rsc.org This contrasts with the reaction of anils from 3-nitrothiophen-2-carbaldehyde, which yield the expected thieno[3,2-c]pyrazoles. rsc.org

Another area of study involves cascade reactions that can lead to significant structural reorganization. For instance, a three-step cascade process has been developed for the direct conversion of indole-tethered ynones into functionalized quinolines. acs.org This process is initiated by a thiol, which promotes a dearomatizing spirocyclization, followed by nucleophilic substitution and a one-atom ring expansion. acs.org While not directly involving this compound, this methodology demonstrates the potential for complex rearrangements in related heterocyclic systems.

Furthermore, the oxidative dearomatization of furan (B31954) rings has been utilized in the synthesis of other heterocyclic structures. nih.gov This approach, followed by cyclization, can lead to the formation of new ring systems. nih.gov Such strategies could potentially be applied to the thiophene or pyrrole rings of the title compound to explore novel chemical space.

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.net

For N-acylpyrroles, a chemoselective C-H functionalization of toluene has been developed. rsc.orgrsc.org This reaction, promoted by potassium bis(trimethylsilyl)amide (KN(SiMe3)2), leads to the formation of aryl benzyl (B1604629) ketones in good to excellent yields under transition-metal-free conditions. rsc.orgrsc.org This method is highly chemoselective, as changing the base to LiN(SiMe3)2 instead triggers the "pyrrole dance" rearrangement. rsc.orgrsc.org

The development of highly regioselective methods for the synthesis of substituted pyrroles often relies on the strategic use of protecting groups and directing groups. nih.gov For example, a trimethylsilyl (B98337) group can act as an ipso-directing group, allowing for regioselective iodination and subsequent palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrrole ring. nih.gov The choice of the N-protecting group, such as a p-toluenesulfonyl group, is critical for the success of these multi-step functionalization sequences. nih.gov

These methodologies underscore the potential for the selective functionalization of the C-H bonds in the this compound system, offering routes to a wide array of derivatives with tailored properties.

Derivatization and Functionalization Strategies for Structural Modification

Pyrrole (B145914) Nitrogen Functionalization

The nitrogen atom of the pyrrole ring is a common site for functionalization. The presence of a lone pair of electrons on the nitrogen allows for reactions with various electrophiles. One of the most direct methods for functionalization is N-alkylation or N-arylation. For instance, N-substituted 2-(thienyl)pyrroles can be synthesized through the reaction of 1,4-dicarbonyl compounds with primary amines. rsc.org

A notable strategy to direct electrophilic substitution to the 3 and 4-positions of the pyrrole ring involves the use of bulky protecting groups on the nitrogen atom. quimicaorganica.org The triisopropylsilyl (TIPS) group, for example, can be introduced by reacting the pyrrole with triisopropylsilyl chloride. This sterically demanding group effectively blocks the more reactive 2 and 5-positions, thereby forcing subsequent electrophiles to attack the 3 or 4-position. quimicaorganica.org Following the desired substitution, the silyl (B83357) group can be readily removed using a fluoride (B91410) salt. quimicaorganica.org

Beyond simple alkyl and aryl groups, more complex functionalities can be introduced. For example, N-amino pyrrole derivatives have been synthesized and investigated for their potential antiviral activities. researchgate.net

Substitution on Thiophene (B33073) and Pyrrole Ring Positions

Both the thiophene and pyrrole rings are susceptible to electrophilic substitution, although their reactivity differs. Pyrrole is generally more reactive towards electrophiles than thiophene. onlineorganicchemistrytutor.comksu.edu.sa In both heterocycles, electrophilic attack preferentially occurs at the α-positions (C2 and C5 for pyrrole, C2 and C5 for thiophene) due to the greater stabilization of the resulting carbocation intermediate through resonance. onlineorganicchemistrytutor.compearson.comyoutube.com

Halogenation: Halogenation of pyrroles can lead to polysubstituted products if not carefully controlled. quimicaorganica.org To achieve mono-halogenation, mild conditions such as dilute halogen solutions at low temperatures or the use of N-halosuccinimides (NBS or NCS) are employed. quimicaorganica.orgacs.org For thiophene, bromination can be achieved using reagents like Br2 and H2O2/HBr, which can lead to products such as 2,5-dibromothiophene. researchgate.net Copper-mediated methods have also been developed for the divergent synthesis of halogenated pyrrolines from N-allyl enamines. rsc.org

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrrole ring. ksu.edu.sa The regioselectivity of this reaction on N-substituted pyrroles is influenced by both steric and electronic factors of the N-substituent. researchgate.net

Modification of Pendant Functional Groups

When 3-(thiophen-2-yl)-1H-pyrrole is already substituted with functional groups, these can be further modified to create a diverse range of derivatives.

Carboxylic acid derivatives of pyrroles can be readily converted into esters. For example, pyrrole-3-carboxylic acids can be synthesized in a one-step continuous flow process, and these can be subsequently esterified. syrris.jpnih.gov Esterification can also be a key step in the synthesis of more complex structures, such as diketopyrrolopyrrole derivatives, where an ethyl carboxylate group is present on the pyrrolinone intermediate. rsc.org

The formation of an amide bond is a widely used transformation in organic synthesis. Carboxylic acid derivatives of this compound can be converted to amides by reaction with amines. libretexts.org This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by first converting the carboxylic acid to a more reactive species like an acid chloride. libretexts.orgyoutube.com The synthesis of pyrrole amides is of significant interest as these motifs are found in various biologically active molecules and can act as building blocks for anion receptors. acs.orgnih.gov For example, 4,5-dibromo-1-methyl-N-(4-oxo-2-aryl-1,3-thiazinan-3-yl)-1H-pyrrole-2-carboxamides have been synthesized via a one-pot, three-component reaction. nih.gov

The core structure of this compound can be further elaborated by introducing additional heteroaryl rings. This can be achieved through various synthetic strategies. For instance, aza-BODIPY precursors can be synthesized from 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. nih.gov Another approach involves the cycloaddition of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes bearing heteroaryl groups to produce polysubstituted pyrroles. nih.govnih.gov The introduction of heteroaryl substituents can significantly impact the electronic and photophysical properties of the resulting molecule.

Impact of Substituents on Molecular Structure and Reactivity

Molecular Structure: Substituents can influence the planarity of the molecule. For example, in the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule is nearly planar. nih.govresearchgate.net The introduction of bulky groups can lead to a rotation of the pyrrole and thiophene rings relative to each other. The nature and position of substituents also dictate intermolecular interactions, such as hydrogen bonding, which in turn influences the crystal packing. nih.govresearchgate.net

Reactivity: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—significantly alters the reactivity of the heterocyclic rings. researchgate.netresearchgate.net Electron-donating groups increase the electron density of the rings, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density, deactivating the rings towards electrophiles but making them more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The position of the substituent is also critical; for instance, a substituent at the 3-position of a thiophene ring can influence the rate and mechanism of nucleophilic substitution at the 2-position. nih.gov

Polymerization Studies of 3 Thiophen 2 Yl 1h Pyrrole and Its Derivatives

Electrochemical Polymerization Techniques

Electrochemical polymerization is a versatile method for synthesizing conductive polymer films directly onto an electrode surface. This technique allows for precise control over the film's thickness, morphology, and properties by manipulating electrochemical parameters such as potential or current. For thiophene-pyrrole systems, the ratio of the two monomer units in the resulting copolymer can be controlled by adjusting the applied oxidation potential, as pyrrole (B145914) generally has a lower oxidation potential than thiophene (B33073). nih.gov

Constant voltage polymerization, also known as potentiostatic polymerization, involves the application of a fixed potential to the working electrode in a solution containing the monomer. This method is widely used for the synthesis of conductive polymers. When a constant potential, higher than the monomer's oxidation potential, is applied, the monomer oxidizes at the electrode surface, leading to the formation and deposition of a polymer film.

While specific studies focusing solely on the constant voltage polymerization of 3-(thiophen-2-yl)-1H-pyrrole are not extensively detailed in the provided literature, the principles can be inferred from related compounds. For instance, the electropolymerization of pyrrole itself is a well-established process where a constant potential is applied to form a polypyrrole film with good adhesion and conductivity. rsc.org

Constant current polymerization, or galvanostatic polymerization, is another electrochemical technique where a constant current is passed through the electrochemical cell. This method ensures a constant rate of polymerization. The potential of the working electrode changes over time as the resistance of the growing polymer film and the solution changes. This technique has been employed for the synthesis of various conductive polymers, including those based on pyrrole and thiophene.

Cyclic voltammetry (CV) is a powerful electrochemical technique frequently used for both studying the redox behavior of monomers and for the electropolymerization process itself. In a typical CV experiment for electropolymerization, the potential is repeatedly scanned between two set limits. During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode surface. The growth of the polymer film can be observed by the increase in the peak currents with each successive cycle. scispace.com

For instance, the electropolymerization of 2,5-di(2-thienyl)pyrrole (TPT) derivatives, which are structurally similar to this compound, has been successfully achieved using cyclic voltammetry. metu.edu.tr The process involves dissolving the monomer in an electrolyte solution and cycling the potential to induce polymerization. metu.edu.tr Similarly, copolymers of pyrrole and thiophene derivatives are often synthesized via CV, where the different oxidation potentials of the co-monomers influence the composition and structure of the final polymer. nih.gov The electrochemical behavior of a pyrrole monomer during electropolymerization shows the formation of broad oxidation and reduction peaks, indicating the formation of the polymer. scispace.com

The table below summarizes typical conditions used in the electropolymerization of pyrrole and its derivatives via cyclic voltammetry.

MonomerElectrolyte/SolventPotential RangeScan RateNumber of CyclesReference
Pyrrole (0.1 M)0.1 M LiClO₄ in Acetonitrile (B52724)-1 V to 1.2 V vs. SCE20 mV/s20 researchgate.net
1-pyrenyl-2,5-di(2-thienyl)pyrrole (PyrPy) and Pyrrole (Py)0.1 M TBABF₄ in Ethanol (B145695)Not specified100 mV/s10 scispace.com

Potentiostatic electrochemical polymerization is a method where a constant potential is applied to the working electrode to initiate and sustain polymerization. This technique allows for the growth of a polymer film under controlled conditions.

A study on the copolymer of 1-pyrenyl-2,5-di(2-thienyl)pyrrole (PyrPy) and pyrrole (Py) utilized a one-step potentiostatic codeposition method. The copolymer film, P(PyrPy-co-Py), was prepared in an ethanol solution containing both monomers. For comparison, homopolymers of Py and PyrPy were also synthesized under the same conditions. The resulting copolymer exhibited a cauliflower-like nodule structure with a porous and intense morphology. scispace.com

The following table presents the specific capacitance values obtained for the homopolymers and the copolymer, highlighting the enhanced properties of the copolymer.

Electrode MaterialSpecific Capacitance (at 2 mV/s)ElectrolyteReference
P(Py)/PGENot specified, lower than copolymer1 M H₂SO₄ scispace.com
P(PyrPy)/PGENot specified, lower than copolymer1 M H₂SO₄ scispace.com
P(PyrPy-co-Py)/PGE397.18 F/g1 M H₂SO₄ scispace.com

Chemical Polymerization Methods

Chemical polymerization offers an alternative route to synthesize bulk quantities of conductive polymers. This approach typically involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Oxidative polymerization using chemical agents is a common method for synthesizing polymers of pyrrole, thiophene, and their derivatives. Ferric chloride (FeCl₃) is a widely used oxidant for this purpose, often leading to high yields and polymers with high molecular weights. mdpi.com

The chemical oxidative polymerization of thiophene-pyrrole copolymers has been demonstrated using anhydrous FeCl₃ as the oxidant in acetonitrile at 0 °C. researchgate.net The mechanism involves the formation of a monomer radical cation induced by the oxidant, which then initiates the polymerization process. mdpi.com In some cases, an acid such as HBF₄ is also used, and its concentration can influence the composition of the resulting copolymer. researchgate.net For example, in the copolymerization of pyrrole and thiophene, increasing the acid concentration in the polymerization medium can control the amount of sulfur (from thiophene) incorporated into the polymer. researchgate.net

The table below shows the elemental analysis of thiophene-pyrrole copolymers prepared with different molar ratios of HBF₄, demonstrating the effect of acid concentration on the copolymer composition.

Sample (Pyrrole:Thiophene:HBF₄)%N%SReference
A (1:1:1)8.501.68 researchgate.net
B (1:1:2)8.296.21 researchgate.net
C (1:1:3)4.5116.4 researchgate.net

Another study investigated the chemical oxidative copolymerization of thiophene and pyrrole with varying comonomer molar ratios. The optimum copolymerization time was found to be 6 hours, and the resulting copolymer, P(Th-co-Py), showed a specific capacitance of 73.7 F/g for a 60Th/40Py comonomer ratio, indicating its potential for supercapacitor applications. researchgate.net

The synthesis of polythiophene derivatives containing pyrazoline has also been achieved through FeCl₃-mediated chemical oxidation polymerization. nih.gov This highlights the versatility of this method for a range of thiophene-based monomers.

Homopolymerization Investigations

The homopolymerization of this compound and its derivatives has been explored to create polymers with a conjugated backbone consisting of alternating thiophene and pyrrole units. These studies often focus on electrochemical polymerization, a method that allows for the direct deposition of a polymer film onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Investigations into the homopolymerization of related structures, such as 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) derivatives, have shown that the resulting polymers exhibit low oxidation potentials due to their thiophene-pyrrole-thiophene terarylenic structure. researchgate.net The polymerization conditions, including the choice of solvent, electrolyte, and polymerization voltage, significantly influence the morphology, conductivity, and electrochemical activity of the resulting polymer films. researchgate.net For instance, the chemical oxidative polymerization of a pyrrole-functionalized monomer, 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy), has been achieved using iron(III) chloride (FeCl3) as an oxidant. researchgate.netpau.edu.tr Similarly, electrochemical polymerization of PyPhPy has been performed potentiodynamically. researchgate.netpau.edu.tr

The properties of the resulting homopolymers are highly dependent on the molecular structure of the monomer. For example, the introduction of different substituent groups on the pyrrole or thiophene rings can alter the polymer's solubility, thermal stability, and electronic properties. rsc.org Studies on poly(3-alkenylthiophene) homopolymers, for instance, have demonstrated that the presence of alkenyl side chains provides a route for further chemical modification. rsc.org

Table 1: Research Findings on Homopolymerization
Monomer/PolymerPolymerization MethodKey Findings
2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) derivativesElectrochemical polymerizationResulting polymers exhibit low oxidation potentials. researchgate.net Polymer properties are highly dependent on polymerization conditions. researchgate.net
2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy)Chemical and Electrochemical PolymerizationChemical polymerization achieved with FeCl3. researchgate.netpau.edu.tr Electrochemical polymerization performed potentiodynamically. researchgate.netpau.edu.tr
Poly(3-alkenylthiophene)sNickel-mediated cross-coupling polymerizationAlkenyl side chains allow for further chemical modification. rsc.org

Copolymerization Strategies

Copolymerization offers a versatile approach to fine-tune the properties of conducting polymers by incorporating two or more different monomer units into the polymer chain. This strategy allows for the combination of the desirable characteristics of different homopolymers, leading to materials with enhanced or entirely new functionalities.

The copolymerization of this compound and its derivatives with thiophene-based monomers, particularly 3,4-ethylenedioxythiophene (B145204) (EDOT), has been extensively investigated. researchgate.net EDOT is a popular comonomer due to its low oxidation potential and the high stability and conductivity of its homopolymer, PEDOT. The resulting copolymers often exhibit a synergistic combination of the properties of both parent polymers.

For example, the electrochemical copolymerization of 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy) with EDOT has been successfully achieved. researchgate.netpau.edu.tr The resulting copolymer, P(PyPhPy-co-EDOT), was characterized to understand its electrochemical and physical properties. researchgate.netpau.edu.tr Similarly, copolymers of 1-(perfluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole and EDOT have been synthesized, demonstrating multichromism with several color transitions. researchgate.net

The electrochemical copolymerization of pyrrole and thiophene is a widely studied combination. nih.gov However, due to the significantly higher oxidation potential of thiophene compared to pyrrole, a large excess of thiophene is often required during copolymerization. nih.gov The ratio of pyrrole to thiophene in the resulting polymer film can be controlled by adjusting the applied oxidation potential. nih.gov

Copolymerization of this compound with pyrrole and its derivatives provides another avenue for tailoring polymer properties. These copolymers combine the structural units of both parent monomers, leading to materials with intermediate properties. For instance, the electrochemical copolymerization of pyrrole with various N-substituted or 3-substituted pyrrole derivatives has been shown to influence the resulting film's properties over time, as indicated by changes in their IR spectra. nih.gov

The chemical oxidative copolymerization of pyrrole and aniline (B41778) has also been explored, with the copolymer composition being effectively modified by varying the monomer feed ratios. researchgate.net This approach allows for the creation of random copolymers with properties that can be tuned between those of the individual homopolymers. researchgate.net

The ability to control the composition of the copolymer is crucial for achieving the desired material properties. In electrochemical copolymerization, the feed ratio of the monomers in the electrolyte solution is a key parameter. By adjusting the relative concentrations of the comonomers, the composition of the resulting copolymer can be systematically varied. metu.edu.tr For instance, in the copolymerization of a thiophene-benzothiadiazole derivative with EDOT, different monomer feed ratios resulted in copolymers with varying optical contrast, switching response, and color hues. metu.edu.tr

The applied potential during electropolymerization also plays a critical role in controlling the copolymer composition, especially when the comonomers have different oxidation potentials. nih.gov By carefully selecting the polymerization potential, it is possible to preferentially incorporate one monomer over the other, thereby controlling the final composition of the polymer film. nih.gov

Influence of Molecular Structure on Polymerization Behavior

The molecular structure of the monomer unit has a profound impact on the polymerization process and the properties of the resulting polymer. Factors such as the nature and position of substituents, the length of alkyl chains, and the presence of specific functional groups can significantly influence the monomer's reactivity, the polymer's morphology, and its electronic and optical characteristics.

For instance, the introduction of bulky substituents on the thiophene or pyrrole rings can lead to steric hindrance, which may affect the planarity of the polymer backbone and, consequently, its conjugation length and conductivity. Conversely, the incorporation of flexible side chains can enhance the solubility of the polymer, making it more processable. rsc.org

The electronic nature of the substituents also plays a crucial role. Electron-donating groups can lower the oxidation potential of the monomer, facilitating polymerization, while electron-withdrawing groups can have the opposite effect. A study on the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone revealed a nearly planar molecule, a conformation that is favorable for effective π-conjugation in the corresponding polymer. nih.govresearchgate.net The presence of intermolecular hydrogen bonding in the crystal structure also suggests that such interactions could influence the packing and morphology of the resulting polymer. nih.govresearchgate.net

Research on polythiophenes with pyrazoline substituents has shown that the nature of the substituent on the phenyl ring attached to the pyrazoline moiety affects the photoluminescence properties of the polymers. nih.gov This highlights how subtle changes in the molecular structure can be used to tune the optical properties of the final material.

Table 2: Influence of Molecular Structure on Polymer Properties
Structural FeatureInfluence on Polymerization/Properties
Bulky SubstituentsCan cause steric hindrance, affecting backbone planarity and conductivity.
Flexible Side ChainsCan enhance polymer solubility and processability. rsc.org
Electron-donating GroupsCan lower the monomer's oxidation potential, facilitating polymerization.
Electron-withdrawing GroupsCan increase the monomer's oxidation potential.
Planar Molecular StructureFavorable for effective π-conjugation in the polymer. nih.govresearchgate.net
Intermolecular Hydrogen BondingCan influence the packing and morphology of the polymer. nih.govresearchgate.net
Substituents on Pendent GroupsCan be used to tune the photoluminescence and other optical properties. nih.gov

Computational and Theoretical Investigations of Electronic Structure

Density Functional Theory (DFT) Studies

DFT is a widely used and reliable theoretical method for investigating the relationship between the geometry and optoelectronic characteristics of molecules. nih.govacs.org It offers a framework for understanding the ground-state properties of various materials, including metals, semiconductors, and insulators. semanticscholar.org DFT calculations are employed to determine optimized geometries, analyze frontier molecular orbitals, and map charge distributions. semanticscholar.orgnih.gov

The optimization of the ground state geometry is a fundamental step in computational analysis, providing insights into the molecule's planarity and conjugation. researchgate.net Bond lengths and dihedral angles are key parameters derived from this analysis. For conjugated systems, bond lengths between carbon atoms that fall between the typical single bond (1.54 Å) and double bond (1.34 Å) lengths are indicative of electron delocalization. acs.org

In a study of a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations were used to obtain the optimized geometry. nih.gov Similarly, for thiophene (B33073) sulfonamide derivatives, the calculated intramolecular distances for S1–C2 and C5–S1 bonds were found to be in the range of 1.73 Å to 1.75 Å. semanticscholar.org The planarity of the molecule, indicated by dihedral angles, significantly influences the electronic properties. For instance, sterically demanding substituents can induce twisting in the conjugated backbone, which in turn affects the electronic band gap. researchgate.net

Table 1: Selected Calculated Bond Lengths and Dihedral Angles for Thiophene Sulfonamide Derivatives

Parameter Compound 1 (Å) Compound 2 (Å) Compound 3 (Å)
S1–C2 1.74 1.73 1.75
C5–S1 1.73 1.74 1.73
S=O 1.46 1.45 1.46
S–NH2 1.67 1.68 1.67
Dihedral Angle **Compound 1 (°) ** **Compound 2 (°) ** **Compound 3 (°) **
S1–C5–C1'–C2' 32.01 34.19 31.55

Data derived from studies on thiophene sulfonamide derivatives. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The distribution of the electron density in these orbitals is crucial for determining a molecule's electronic and optical properties. researchgate.net The HOMO acts as the electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the electron acceptor, and its energy level relates to the electrophilicity. youtube.com

In many thiophene-pyrrole based systems, the HOMO is often delocalized across the electron-donating thiophene and pyrrole (B145914) rings, while the LUMO is concentrated on the electron-accepting parts of the molecule. sid.ir This spatial distribution of the FMOs facilitates intramolecular charge transfer upon photoexcitation, a desirable characteristic for optoelectronic materials. nih.gov The analysis of the FMOs helps in understanding the electron transmission probability from the valence band (HOMO) to the conduction band (LUMO). acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap generally signifies higher chemical reactivity and a greater ability to donate electrons. researchgate.net The HOMO-LUMO gap is a key factor in designing materials for organic solar cells, as a lower gap allows for better harvesting of the solar spectrum. sid.ir

DFT calculations are a standard method for determining the HOMO and LUMO energy levels and the corresponding energy gap. sid.ir For a series of thiophene-phenylene based compounds, the calculated HOMO-LUMO gaps ranged from 1.9 eV to 2.1 eV. sid.ir In another study on thiophene-fused pyrrole-based non-fullerene acceptors, modifications to the molecular structure led to a reduction in the band gap, enhancing the charge-transfer aptitude. acs.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for Thiophene-Phenylene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
M1 -6.32 -4.22 2.10
M2 -5.71 -3.81 1.90
M3 -5.64 -3.58 2.06

Data obtained by B3LYP/6-31G(d) calculations. sid.ir

Mapping the charge density distribution provides a visual representation of the electronic landscape of a molecule. researchgate.net Techniques such as transition density matrix (TDM) analysis can be used to understand charge localization and delocalization probabilities within the molecular structure upon electronic excitation. nih.govacs.org These maps often reveal that in donor-acceptor type molecules, the charge density is significantly higher in the electron-rich donor regions. researchgate.net

The charge density distribution can be correlated with the planarity of the molecule and the nature of the substituent groups. researchgate.net For instance, in some thiophene-based systems, a high charge density is observed over the core of the molecule, indicating the electron-rich nature of the donor region. researchgate.net

Time-Dependent DFT (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. nih.gov It is a formally exact theory, though in practice, it relies on approximate functionals. nih.gov TD-DFT is widely used to calculate excitation energies, oscillator strengths, and to simulate absorption spectra. researchgate.netresearchgate.net The linear-response (LR) formulation of TD-DFT is particularly useful for accessing information about excited states. arxiv.org

Excitation energy is the energy required to promote an electron from the ground state to an excited state, often from the HOMO to the LUMO. researchgate.net Oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. bris.ac.uk TD-DFT calculations are frequently employed to compute these parameters, which are essential for predicting the absorption spectra of molecules. mdpi.com

For example, in a study of diketopyrrolopyrrole derivatives containing thiophene, TD-DFT calculations at the B3LYP/6-311G(d,p) level were used to assign vibrational features in the excited state. bris.ac.uk In another investigation of thiophene and pyrrole based oligomers, TD-DFT was used to calculate excitation energies and oscillator strengths, revealing that these properties can be tuned by noncovalent intramolecular interactions. researchgate.net The calculated excitation energies and oscillator strengths provide valuable insights into the photophysical behavior of these conjugated systems.

Table 3: Calculated Excitation Energies and Oscillator Strengths for a Simplified Diketopyrrolopyrrole (TDPP) Derivative

State Vertical Excitation Energy (eV) Adiabatic Excitation Energy (eV) Oscillator Strength (f)
S1 (1Bu) 2.34 2.19 > 0
S2 (2Ag) 3.27 2.92 0

Data for a simplified TDPP with truncated alkyl chains. bris.ac.uk

Spectroelectrochemical Property Predictions

Spectroelectrochemical analysis combines spectroscopy and electrochemistry to study the changes in a molecule's optical properties as it undergoes oxidation or reduction. Theoretical predictions for derivatives of 3-(Thiophen-2-yl)-1H-pyrrole, such as dithieno[3,2-b:2',3'-d]pyrrole (DTP) systems, offer insights into the behavior of the parent compound.

For instance, studies on polymers derived from DTP show that they are electroactive and exhibit electrochromic behavior, meaning they change color upon the application of an electrical potential. The electronic nature of functional groups attached to the core structure significantly influences the electrochemical properties. In polymers containing DTP units, the replacement of certain functional groups can lead to lower oxidation potentials.

The predicted properties of related polymers, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, help in understanding their potential as organic electronic materials. The HOMO-LUMO gap is a critical parameter that determines the electronic and optical properties of these materials.

Table 1: Spectroelectrochemical Data for DTP-based Polymers

Polymer State Color
Poly(DTP–aryl–NH2) Reduced (0.0 V) Brown
Oxidized (1.2 V) Blue
Poly(DTP–alkyl–NH2) Reduced Dark Yellow
Mid-state Gray
Highly oxidized Blue
Poly(DTP–alkyl–DTP) 0.0 V Red
0.2 V Dark Brown
0.3 V Light Gray
0.5 V Blue

This table is based on data for DTP derivatives, which serve as a model for understanding the potential properties of polymers based on this compound.

Conformational Analysis and Steric Effects

Conformational analysis investigates the energy differences between various spatial arrangements (conformers). The most stable conformation is typically the one with the lowest energy. For linked heteroaromatic rings like this compound, the dihedral angle between the rings is a key parameter. A planar conformation often leads to better electronic conjugation, but may be hindered by steric effects.

Steric effects arise from the repulsive forces between atoms that are brought too close together in space. In derivatives of this compound, bulky substituents on either ring can create steric hindrance, forcing the rings to twist out of planarity. This twisting can disrupt the π-electron system, affecting the electronic and optical properties of the molecule. The study of related systems shows that steric congestion in a molecule's transition state can influence the stereoselectivity of a reaction.

Theoretical Evaluation of Substituent Effects on Electronic Properties

The electronic properties of the this compound system can be fine-tuned by adding different chemical groups (substituents) to the pyrrole or thiophene rings. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict how these substituents will alter the molecule's behavior.

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., alkyl groups like -CH3, -C2H5) increase the electron density of the π-system.

Electron-withdrawing groups (e.g., nitro -NO2, cyano -CN) decrease the electron density.

These changes have a profound impact on the molecule's frontier molecular orbitals (HOMO and LUMO). Attaching an EDG generally raises the HOMO energy level, making the molecule easier to oxidize. Conversely, an EWG tends to lower the LUMO energy level, making the molecule easier to reduce. By strategically placing different substituents, researchers can control the HOMO-LUMO gap, which in turn affects the molecule's absorption spectrum and charge transport properties. Theoretical studies on other heterocyclic systems have shown that such modifications can even induce ambipolar behavior, meaning the material can transport both positive (holes) and negative (electrons) charges.

Analysis of Intramolecular Interactions (e.g., S···O)

Within a molecule, non-covalent interactions between atoms can play a crucial role in determining its preferred conformation and properties. In derivatives of this compound that contain oxygen atoms, for example in a substituent, there is the potential for an intramolecular interaction between the sulfur atom of the thiophene ring and an oxygen atom.

These S···O interactions are a type of chalcogen bond and can influence the planarity of the molecule. Theoretical studies on related molecules have shown that such intramolecular forces can be significant. For example, in bichromophoric molecules containing 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) units, intramolecular excimer formation, which is dependent on the conformation, has been observed. While not a direct S···O bond, this highlights how different parts of a larger molecule containing the thiophene-pyrrole moiety interact. The redox potentials and photophysical properties of these systems are influenced by such intramolecular phenomena. The analysis of these weak interactions is critical for a complete understanding of the molecule's structure and function.

Applications in Advanced Materials Science Research

Organic Electronics and Optoelectronic Materials

The inherent conductivity and photo-responsiveness of polymers derived from 3-(Thiophen-2-yl)-1H-pyrrole make them suitable for various organic electronic and optoelectronic devices.

Polymers based on the this compound backbone are a subject of interest in the field of organic semiconductors. The electrical conductivity of polypyrrole is a result of p-type doping, where the removal of a π-electron from the polymer chain creates polarons and bipolarons that act as charge carriers. mdpi.com In its undoped state, polypyrrole is an insulator with a large band gap of approximately 3.16 eV. mdpi.com However, through doping, its conductivity can be significantly increased. mdpi.com

The incorporation of a thiophene (B33073) ring, as in poly(this compound), can further enhance the semiconducting properties. Thiophene-based polymers are known for their environmental and thermal stability, and their conductivity can be controlled by modifying the side chains. nih.gov For instance, small molecules containing a thieno[3,2-b]pyrrole unit, a fused analog of this compound, have demonstrated moderate hole mobilities in organic thin-film transistors (OTFTs), on the order of 10⁻³ cm²/Vs. researchgate.netpsu.edu Copolymers incorporating thieno[3,2-b]pyrrole have shown even higher average hole mobility of 0.12 cm² V⁻¹ s⁻¹. researchgate.net These findings highlight the potential of the thiophene-pyrrole linkage in designing efficient p-type organic semiconductors.

The unique electronic structure of this compound derivatives makes them promising for use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). In DSSCs, organic dyes with a donor-π-acceptor (D-π-A) structure are crucial for light harvesting and electron injection. The pyrrole (B145914) moiety can act as a π-bridge in these systems, facilitating charge transfer. researchgate.netresearchgate.net For instance, dyes incorporating N-methyl pyrrole and thiophene as π-bridges have been successfully used as sensitizers in DSSCs. researchgate.net

In the realm of perovskite solar cells, hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers. Dithieno[3,2-b:2′,3′-d]pyrrole (DTP), a fused derivative of the thiophene-pyrrole structure, has been identified as a highly effective core for designing HTMs. rsc.orgresearchgate.net HTMs based on DTP have demonstrated high power conversion efficiencies (PCEs) of over 18%, comparable to the state-of-the-art spiro-OMeTAD. rsc.orgresearchgate.net The excellent performance of DTP-based HTMs is attributed to their enhanced conductivity, high hole mobility, and good film-forming properties. rsc.org The electron-rich nature and planar structure of the DTP core contribute to these desirable characteristics. researchgate.net

Device Type Component Key Finding Efficiency
Dye-Sensitized Solar Cells (DSSCs)Sensitizer (D-π-A dye)Pyrrole-thiophene π-bridge facilitates charge transfer. researchgate.netresearchgate.netUp to 2.21% for related structures. mdpi.com
Perovskite Solar Cells (PSCs)Hole Transport Material (HTM)Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) core enhances conductivity and hole mobility. rsc.orgresearchgate.netOver 18% PCE for DTP-based HTMs. rsc.org

The electroluminescent properties of materials derived from this compound have been explored for their potential in Organic Light-Emitting Diodes (OLEDs). Thiophene-containing compounds are promising for OLED applications due to their favorable electronic properties. juniperpublishers.com The incorporation of sulfur-containing heterocycles, like thiophene, can be beneficial for electron injection and transport in OLEDs. rsc.org

While direct studies on this compound in OLEDs are limited, related structures have shown significant promise. For example, a donor-π-acceptor compound with a thieno[3,2-b]thiophene (B52689) π-linker has been successfully used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61%. beilstein-journals.org Furthermore, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) has been utilized as a donor unit in thermally activated delayed fluorescence (TADF) emitters for red OLEDs, demonstrating stable emission spectra. researchgate.net These examples underscore the potential of the thiophene-pyrrole scaffold in the design of new emissive materials for high-performance OLEDs.

Electrochromic Systems

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Polymers based on this compound derivatives are excellent candidates for electrochromic applications due to their ability to undergo reversible redox reactions with distinct color changes.

The electrochemical polymerization of 2,5-di(thiophen-2-yl)-pyrrole derivatives, which share the core structure of this compound, leads to the formation of electrochromic polymers with tunable properties. By introducing different substituent groups to the pyrrole nitrogen, the electronic and steric environment of the polymer can be modified, thereby influencing its electrochromic behavior.

For instance, the synthesis of dithienylpyrroles with various phenyl substituents at the nitrogen atom, such as 1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPS), 1-(4-methoxyphenyl)-2,5-di(thiophen-2-yl)-pyrrole (MPO), and 4-(2,5-di(thiophen-2-yl)-pyrrol-1-yl)benzonitrile (ANIL), has been reported. researchgate.netrsc.org These monomers can be electrochemically polymerized to form stable and colorful polymer films on conductive substrates. researchgate.netrsc.org The choice of substituent allows for fine-tuning of the color, switching speed, and contrast of the resulting electrochromic material.

Spectroelectrochemical studies are essential for characterizing the performance of electrochromic materials and devices. These studies correlate the changes in the optical absorption spectrum of the material with the applied electrochemical potential.

For polymers derived from 2,5-di(thiophen-2-yl)-pyrrole derivatives, spectroelectrochemistry reveals multi-color transitions. For example, poly(1-(4-(methylthio)phenyl)-2,5-di(thiophen-2-yl)-pyrrole) (PMPS) film exhibits distinct color changes from green in its neutral state to dark green and brown in its oxidized states. researchgate.netrsc.org In an ionic liquid solution, PMPS films have shown a high optical contrast (ΔTmax) of 54.47%. researchgate.netrsc.org

Electrochromic devices (ECDs) have been constructed using these polymers as the anodic layer and poly(3,4-(2,2-diethypropylenedioxy)thiophene) (PProDOT-Et₂) as the cathodic layer. rsc.org A device utilizing a polymer based on the MPO monomer demonstrated a high coloration efficiency of 674.67 cm²·C⁻¹ and an optical contrast of 41.13%. researchgate.netrsc.org These devices also exhibit good redox stability, which is crucial for long-term operational performance. rsc.org

Polymer Neutral Color Oxidized Color Max. Optical Contrast (ΔTmax) Coloration Efficiency (η)
PMPSGreenDark Green, Brown54.47% at 940 nm637.25 cm²·C⁻¹ (in ECD)
PMPO--43.87% at 890 nm674.67 cm²·C⁻¹ (in ECD)
PANIL--44.63% at 950 nm-

Chemical Sensor Technologies

The inherent electrical properties and the potential for functionalization of polymers based on the thiophene-pyrrole backbone make them attractive candidates for chemical sensor technologies. These materials can be designed to interact with specific analytes, causing a measurable change in their electrical or electrochemical properties.

Polymers derived from thiophene-pyrrole units have demonstrated potential in the fabrication of gas sensors. An example is the polymer poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole], which has been synthesized and characterized for its ammonia (B1221849) gas sensing capabilities. researchgate.net In this application, the polymer film acts as the sensing layer. When exposed to ammonia gas, the polymer's resistance changes in a predictable manner. Research has shown that the resistance of the polymer increases linearly with the concentration of ammonia, demonstrating its utility as a chemiresistive sensor. researchgate.net

The thermal stability of such polymers is a critical factor for practical applications. Thermogravimetric analysis of poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] revealed that it is stable up to 435°C, indicating its robustness for use in sensor devices that may operate under varying temperatures. researchgate.netnih.gov

Table 1: Ammonia Gas Sensing Properties of a Poly(dithienylpyrrole) Derivative

Property Finding Source
Sensing Material Poly-[1-(4-nitronaphthalen-1-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole] researchgate.netnih.gov
Target Gas Ammonia (NH₃) researchgate.net
Sensing Mechanism Chemiresistive (change in electrical resistance) researchgate.net
Response Linear increase in resistance with increase in ammonia concentration researchgate.net

| Thermal Stability | Withstands up to 435°C with only 10% weight loss | researchgate.netnih.gov |

The thiophene-pyrrole structural unit is also a key component in receptors designed for potentiometric sensors, particularly ion-selective electrodes (ISEs). A notable example is a mercury(II) selective membrane electrode that incorporates a calix nih.govthieno nih.govpyrrole as the ionophore. researchgate.net Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration of a specific ion in a solution.

In this case, the calix nih.govthieno nih.govpyrrole-based electrode demonstrated a Nernstian response, with a sensitivity of 27.8 mV per decade change in Hg²⁺ concentration. researchgate.net The sensor was effective over a wide concentration range, from 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M, and exhibited a rapid response time of just 20 seconds. researchgate.net The selectivity of the electrode for mercury(II) ions over other metal ions is a critical performance metric, which was found to be satisfactory for analytical purposes. researchgate.net The sensor also proved effective as an indicator electrode in the potentiometric titration of mercury(II) solutions with EDTA. researchgate.net

Table 2: Performance of a Calix nih.govthieno nih.govpyrrole-Based Mercury(II) Ion-Selective Electrode

Parameter Performance Characteristic Source
Ionophore Calix nih.govthieno nih.govpyrrole researchgate.net
Target Analyte Mercury(II) ions (Hg²⁺) researchgate.net
Response Type Nernstian researchgate.net
Sensitivity 27.8 mV per decade researchgate.net
Concentration Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M researchgate.net

| Response Time | 20 seconds | researchgate.net |

Polymer Chemistry as Building Blocks for Conjugated Systems

The this compound moiety is a prime example of a heterocyclic building block used in the synthesis of π-conjugated polymers. scispace.comnih.govnih.gov These polymers, often referred to as "synthetic metals," possess alternating single and double bonds that allow for the delocalization of electrons along the polymer backbone. This electron delocalization is responsible for their unique electronic and optical properties.

Poly(2,5-dithienylpyrrole)s (PSNS) are a class of conducting polymers that have garnered significant interest since the 1980s. nih.gov These materials can be synthesized through both chemical and electrochemical polymerization of the 2,5-dithienylpyrrole monomer unit. nih.gov The resulting polymers possess a π-conjugated system that gives rise to characteristic absorption bands in their optical spectra and enables electrical conductivity. researchgate.netnih.gov The ability to introduce various substituent groups onto the pyrrole nitrogen or the thiophene rings allows for the fine-tuning of the polymer's properties, such as solubility, thermal stability, and electronic behavior. nih.govpau.edu.tr For example, the introduction of alkyl chains at the 3-position of the thiophene ring was a key development to produce soluble and processable polythiophenes. pau.edu.tr

The polymerization can be achieved through various methods, including oxidative coupling with agents like iron(III) chloride (FeCl₃) or via electrochemical methods where the monomer is oxidized at an electrode surface to form a polymer film. nih.gov

Research Tools for Reaction Mechanism Elucidation

Beyond its direct application in materials, the synthesis of thiophene-pyrrole derivatives serves as an excellent model system for studying and teaching complex organic reaction mechanisms. A published laboratory experiment details the synthesis of 1-propyl-2-(thiophen-2-yl)-1H-pyrrole, which provides a practical platform for understanding multi-step synthetic transformations. researchgate.net

The synthesis involves two key steps:

Amide Formation: The process begins with the direct amidation of 4-oxo-4-(thiophen-2-yl)butanoic acid with propylamine (B44156) to form the corresponding secondary γ-ketoamide. researchgate.net

Thionation and Cyclization: The crucial step involves treating the γ-ketoamide with Lawesson's reagent. This reagent selectively converts the keto-carbonyl group into a thione (C=S). The intermediate thioxo-amide then undergoes a spontaneous intramolecular nucleophilic attack, followed by dehydration, to construct the final pyrrole ring. researchgate.net

This synthetic sequence is used as a tool for reaction mechanism elucidation, as students are tasked with proposing a detailed mechanism for the thionation and subsequent cyclization. Furthermore, the transformation is monitored using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy. Comparing the spectra of the starting amide and the final thienylpyrrole product allows for an unambiguous identification of the structural changes, thereby reinforcing the understanding of the reaction mechanism. researchgate.net For instance, the disappearance of the aliphatic CH₂ signals adjacent to the ketone and amide groups and the appearance of new aromatic proton signals for the pyrrole ring in the ¹H NMR spectrum provide clear evidence of the successful cyclization. researchgate.net

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of 3-(Thiophen-2-yl)-1H-pyrrole reveals distinct signals corresponding to the protons on both the pyrrole (B145914) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. While specific experimental data for the unsubstituted title compound is not extensively detailed in the provided search results, analysis of related structures allows for a general interpretation. Typically, the N-H proton of the pyrrole ring appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-9.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the pyrrole and thiophene rings would exhibit complex splitting patterns (multiplets) in the aromatic region (approximately 6.0-7.5 ppm).

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms in the structure. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic density. Carbons adjacent to the nitrogen and sulfur heteroatoms would appear at characteristic downfield shifts.

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the spatial proximity of protons and thus the connectivity of the two heterocyclic rings. A NOESY experiment on this compound would be expected to show cross-peaks between the protons on the pyrrole ring and the adjacent protons on the thiophene ring, confirming the 3-substituted linkage.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C-N stretching vibrations within the heterocyclic rings (in the fingerprint region, approximately 1600-1400 cm⁻¹), and C-S stretching vibrations associated with the thiophene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇NS), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 149.03 g/mol ). Fragmentation patterns observed in the mass spectrum can provide further structural information, often showing the loss of small molecules or the cleavage of the bond between the two heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the two aromatic rings. The position of the maximum absorption (λmax) is indicative of the extent of conjugation. The coupling of the two heterocyclic rings would likely result in a bathochromic (red) shift compared to the individual pyrrole and thiophene chromophores. Studies on related compounds have shown absorption maxima in the UV region, often between 250 and 350 nm.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox properties and electronic behavior of this compound, particularly in the context of its electropolymerization and the characterization of the resulting polymer, poly(this compound).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the oxidation and reduction processes of this compound and its polymers. By scanning the potential of a working electrode and measuring the resulting current, CV provides information on the electrochemical stability, and the doping and undoping processes of the polymeric films.

The electrochemical oxidative polymerization of pyrrole-functionalized monomers like 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole (PyPhPy) can be achieved using potentiodynamic methods. pau.edu.tr For instance, the cyclic voltammogram of pyrrole (0.1 M) at an ITO electrode, cycled between -1 and 1.2 V vs. SCE, displays a pair of redox peaks around 0.5 V, which are characteristic of the transition between the reduced and oxidized states of polypyrrole. researchgate.net The morphology of the resulting polymer, often a three-dimensional network, is influenced by factors such as the polymerization charge and the nature of the counter anions. researchgate.net

In the case of poly(3-arylthiophenes), the electrochemical oxidation of the monomer units shows a decrease in the anodic peak potential as the number of thiophene units increases. acs.org For example, mono-, bi-, and terthiophene derivatives exhibit anodic peak potentials in the ranges of 1.2–1.4 V, 1.0 V, and 0.75 V, respectively. acs.org This trend highlights the influence of the monomer structure on the ease of oxidation. The stability of the resulting polymers is also a key parameter assessed by CV, with some polythiophene derivatives showing a significant charge imbalance between the doping and undoping processes and limited cycle lifetimes. acs.org

The electrochemical behavior is also dependent on the solvent and electrolyte system used. For instance, the electropolymerization of PyPhPy and its copolymer with 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully carried out in a solution of acetonitrile (B52724) with NaClO4/LiClO4 as the supporting electrolyte. pau.edu.tr

A summary of exemplary cyclic voltammetry data for related compounds is presented in the table below.

CompoundAnodic Peak Potential (V)Notes
Monothiophene derivatives1.2 - 1.4Electrochemical oxidation. acs.org
Bithiophene derivatives1.0Electrochemical oxidation. acs.org
Terthiophene derivatives0.75Electrochemical oxidation. acs.org
Pyrrole (0.1 M)~0.5Redox transition of polypyrrole. researchgate.net

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy, typically UV-Vis-NIR spectroscopy, to provide real-time monitoring of the changes in the electronic structure of a molecule or polymer during redox processes. This method is particularly valuable for characterizing the different electronic states (neutral, polaron, and bipolaron) of conjugated polymers derived from this compound.

During the electropolymerization of monomers like 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole (TTPP), spectroelectrochemistry can be used to monitor the formation of the polymer and its subsequent redox switching. tandfonline.com The resulting polymer, P(TTPP), and its copolymers can exhibit distinct color changes upon switching between their neutral and oxidized states, a property known as electrochromism. tandfonline.com For instance, while P(TTPP) may not show significant electrochromic activity, its copolymer with EDOT can switch between yellow and blue. tandfonline.com

The in-situ UV-Vis-NIR spectra provide information on the electronic transitions. For example, the neutral form of the polymer typically shows a π-π* transition at a specific wavelength. Upon oxidation, new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons, which are the charge carriers in the conductive state. mdpi.com The evolution of these spectral features with the applied potential allows for the determination of the band gap (Eg) of the polymer. tandfonline.com

The spectroelectrochemical analysis of poly(thieno[3,2-b]thiophene) and its composites has shown that the composition of the codeposited material can be controlled by adjusting the potential range. mdpi.com The nature of the dopant anion has been observed to have a minor effect on the rate of film synthesis for polymers like PEDOT. mdpi.com

The table below summarizes key spectroelectrochemical data for related polymer systems.

Polymer SystemColor Change (Neutral to Oxidized)Band Gap (Eg)Notes
P(TTPP-co-EDOT)Yellow to Blue-Copolymer of 2,5-di(thiophen-2-yl)-1-(4-(thiophen-3-yl)phenyl)-1H-pyrrole and EDOT. tandfonline.com

Morphological and Structural Analysis

Understanding the physical structure and surface characteristics of materials derived from this compound is crucial for correlating their properties with their physical form.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of the polymers. SEM images reveal details about the texture, porosity, and particle size and shape of the polymer films. For instance, the electropolymerization of pyrrole can lead to the formation of a three-dimensional polymer network with characteristically shaped particles that have defined boundaries. researchgate.net

The morphology of polythiophenes can vary depending on the substituents. For example, polythiophenes containing a thiourea (B124793) group at the pyrazoline ring have been observed to have a uniform and porous distribution, while those with only a phenyl group at the pyrazoline ring show a more ordered arrangement with higher adhesion between particles. nih.gov The morphology of copolymers, such as those formed from 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole and EDOT, can also be characterized by SEM to understand the distribution and interaction of the different monomer units within the polymer matrix. pau.edu.tr

X-ray Diffraction (XRD) and Crystallography

For instance, the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, a related compound, reveals that the molecule is nearly planar. iucr.org The packing of these molecules in the crystal lattice is dominated by intermolecular hydrogen bonding, specifically N-H···O interactions, which form a ribbon-like network. iucr.org The crystal structure of 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene shows two independent molecules in the asymmetric unit, with the central thiophene ring making specific dihedral angles with the pyrrole and phenyl rings. nih.gov

XRD is also used to assess the crystallinity of the polymeric materials. Polypyrrole, for example, often exhibits a broad peak in its XRD pattern, indicating an amorphous or semi-crystalline nature. researchgate.netresearchgate.net The presence of crystalline domains within a polymer matrix can be identified by sharper diffraction peaks. For instance, in composites of polypyrrole with metal oxides, the XRD patterns show peaks corresponding to the crystalline inorganic component embedded within the amorphous polymer matrix. researchgate.net

The table below presents crystallographic data for a related compound.

CompoundCrystal SystemSpace GroupKey Structural Features
3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanoneOrthorhombicPna2₁Nearly planar molecule, N-H···O hydrogen bonding. iucr.org
3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiopheneMonoclinicP2₁/cTwo independent molecules in the asymmetric unit. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is crucial for confirming the empirical and molecular formula of newly synthesized compounds.

For derivatives of this compound, elemental analysis is used to verify that the synthesized compound has the expected composition. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values based on the proposed chemical formula. researchgate.netnih.govacs.org This analysis is a critical step in the characterization process, providing strong evidence for the successful synthesis of the target molecule.

Below is a table showing examples of elemental analysis data for related pyrrole derivatives.

CompoundCalculated (%)Found (%)
2-{[3-Cyano-5-phenyl-1H-pyrrol-2-yl]thio}acetic AcidC: 60.45, H: 3.90, N: 10.85, S: 12.41C: 60.35, H: 3.95, N: 10.90, S: 12.46 acs.org
2-{[3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl]thio}acetic AcidC: 51.48, H: 2.99, N: 13.85, S: 10.57C: 51.48, H: 2.90, N: 13.80, S: 10.62 nih.govacs.org
C₁₃H₁₂N₄OSC: 57.34, H: 4.44, N: 20.57, S: 11.77C: 57.36, H: 4.47, N: 20.55, S: 11.75 nih.gov
C₁₄H₁₁N₃O₄SC: 52.99, H: 3.49, N: 13.24, S: 10.10C: 52.99, H: 3.55, N: 13.26, S: 10.12 nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of applications for 3-(Thiophen-2-yl)-1H-pyrrole is intrinsically linked to the development of efficient and scalable synthetic methodologies. While classical methods for pyrrole (B145914) and thiophene (B33073) synthesis exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising direction is the refinement of one-pot synthesis strategies. google.com These methods, which combine multiple reaction steps into a single procedure, can significantly reduce waste, time, and resource consumption. The development of a one-pot synthesis for this compound, potentially from readily available starting materials like acetoacetic esters, would be a considerable breakthrough. google.com

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Research into microwave-assisted organic synthesis (MAOS) and flow chemistry could offer substantial improvements in reaction times and yields for the production of this compound and its derivatives.

The optimization of existing multi-step synthetic routes also remains a crucial area of investigation. This includes the exploration of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, to enhance selectivity and reaction rates. The goal is to establish robust and cost-effective synthetic protocols that can be readily scaled up for industrial applications.

Exploration of New Chemical Transformations and Reactivity Patterns

The inherent reactivity of both the pyrrole and thiophene rings in this compound offers a rich landscape for chemical exploration. Future research will undoubtedly delve into novel chemical transformations to create a diverse library of derivatives with unique properties.

A key area of focus will be the selective functionalization of the pyrrole and thiophene moieties. This includes electrophilic substitution reactions, such as nitration, halogenation, and acylation, at various positions on both rings. Understanding the regioselectivity of these reactions will be critical for the targeted synthesis of specific isomers.

Cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, will continue to be powerful tools for introducing a wide array of substituents onto the this compound scaffold. These reactions enable the construction of complex molecular architectures, including oligomers and polymers, with tailored electronic and photophysical properties.

Furthermore, the exploration of C-H activation methodologies presents an exciting frontier. Direct C-H functionalization offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. Developing selective C-H activation protocols for the different C-H bonds in this compound would represent a significant synthetic advancement.

Advanced Derivatization for Tailored Material Properties

The ability to precisely tune the properties of this compound through derivatization is a cornerstone of its potential applications. Future research will focus on the strategic introduction of functional groups to achieve specific material characteristics.

For applications in organic electronics, derivatization with electron-donating or electron-withdrawing groups can modulate the frontier molecular orbital energy levels (HOMO and LUMO) of the molecule. This, in turn, influences the charge injection and transport properties of materials based on this scaffold. The synthesis of donor-acceptor (D-A) copolymers incorporating the this compound unit is a particularly promising avenue. acs.org

The introduction of long alkyl chains or other solubilizing groups is crucial for improving the processability of polymeric materials derived from this compound. This is essential for the fabrication of thin films for electronic devices.

Furthermore, the incorporation of specific functional groups can impart sensing capabilities to materials. For instance, derivatives bearing recognition moieties for specific analytes could be developed for use in chemical sensors. The synthesis of star-shaped pyrrole and thiophene functionalized monomers and their copolymers has shown potential in this area. researchgate.net

Integration of this compound in Next-Generation Electronic Materials

The unique electronic structure of this compound makes it a compelling building block for a variety of next-generation electronic materials. Research in this area is expected to expand significantly in the coming years.

One of the most promising applications is in the field of conducting polymers. Copolymers of thiophene and pyrrole have been shown to exhibit interesting electrical and optical properties. researchgate.netresearchgate.net The incorporation of the this compound monomer into such copolymers could lead to materials with enhanced conductivity, stability, and processability. nih.gov

The development of organic field-effect transistors (OFETs) based on this compound derivatives is another exciting prospect. By carefully designing the molecular structure, it may be possible to achieve high charge carrier mobilities and on/off ratios, which are critical for transistor performance.

In the realm of organic light-emitting diodes (OLEDs), derivatives of this compound could serve as host materials, emitting layers, or charge-transporting layers. The ability to tune the emission color and efficiency through chemical modification is a key advantage of organic materials in this context.

The table below summarizes the potential applications and the key properties to be optimized for each application.

Application AreaKey Properties to OptimizePotential Derivatives
Conducting PolymersHigh electrical conductivity, environmental stability, processabilityCopolymers with thiophene, pyrrole, and other conjugated monomers
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, high on/off ratio, good film morphologyPlanar, extended π-conjugated systems with solubilizing groups
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission wavelength, good charge injection/transportDerivatives with fluorescent or phosphorescent moieties
Organic Photovoltaics (OPVs)Broad absorption spectrum, efficient charge separation and transportDonor-acceptor copolymers with complementary absorption profiles

Multiscale Computational Modeling for Predictive Design

Computational modeling is an indispensable tool for accelerating the discovery and development of new materials. Future research on this compound will increasingly rely on multiscale modeling approaches to predict and understand its properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the electronic structure, frontier molecular orbital energies, and absorption/emission spectra of novel derivatives. nih.gov This allows for the virtual screening of large libraries of compounds before committing to their synthesis, saving significant time and resources.

Molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of materials based on this compound. This is crucial for understanding charge transport in organic semiconductors, as the intermolecular interactions play a critical role.

At a larger scale, device-level modeling can be used to simulate the performance of electronic devices, such as OFETs and OLEDs, incorporating these new materials. This allows for the optimization of device architecture and material parameters to achieve desired performance characteristics.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most significant advances in the field will undoubtedly come from synergistic approaches that tightly integrate synthesis, characterization, and theoretical studies. This iterative loop of design, synthesis, and analysis is essential for a deep understanding of structure-property relationships.

Future projects will likely involve a close collaboration between synthetic chemists, materials scientists, and theoretical chemists. Theoretical predictions will guide the design of new target molecules, which will then be synthesized and characterized. The experimental results will, in turn, be used to refine and validate the theoretical models. rsc.org

A comprehensive characterization of new materials is crucial. This includes a suite of techniques such as NMR and mass spectrometry for structural elucidation, cyclic voltammetry for electrochemical characterization, UV-Vis and fluorescence spectroscopy for photophysical studies, and atomic force microscopy (AFM) and X-ray diffraction (XRD) for morphological analysis. acs.org

This integrated approach will not only lead to the development of high-performance materials but also contribute to a more fundamental understanding of the underlying scientific principles governing the behavior of these fascinating heterocyclic systems. The synthesis of novel S,N-heteroheptacenes with varying thiophene-pyrrole ratios and their detailed spectroscopic study is a testament to the power of this combined approach. nih.govrsc.org

Q & A

Q. What are the common synthetic routes for 3-(Thiophen-2-yl)-1H-pyrrole, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves Paal-Knorr condensation of 1,4-diketones with substituted anilines or thiophene-containing precursors. For example, 2,5-dithienylpyrroles can be synthesized via condensation of 1,4-di(2-thienyl)-1,4-butanedione with halogen-substituted anilines under controlled conditions . Key optimization parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysts : Acidic or Lewis catalysts (e.g., p-TsOH) improve reaction efficiency.
    Analytical techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring reaction progress and purity .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Used to confirm regioselectivity and substitution patterns. For example, aromatic proton signals in thiophene (δ 6.8–7.2 ppm) and pyrrole (δ 6.2–6.6 ppm) rings help distinguish structural isomers .
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in pyrrole rings) .
  • UV-Vis spectroscopy : Assesses π-conjugation in materials science applications (e.g., absorption maxima at 300–400 nm for thiophene-pyrrole polymers) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Contradictions in NMR data may arise from dynamic tautomerism or residual solvent peaks . For example:

  • Tautomeric equilibria : The NH proton in pyrrole may exchange rapidly, broadening signals. Using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can stabilize tautomers .
  • Impurity identification : Cross-referencing with 2D NMR (COSY, HSQC) and mass spectrometry helps distinguish byproducts from the target compound .

Q. What strategies enhance the biological activity of this compound derivatives?

Structural modifications to the thiophene or pyrrole rings significantly alter bioactivity:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring improve binding to enzymes like kinases or cytochrome P450 .
  • Substituent positioning : Meta-substitution on the phenyl ring enhances lipid solubility and membrane permeability, as seen in anti-inflammatory analogs .
    Molecular docking simulations are recommended to predict interactions with biological targets before synthesis .

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

The compound’s electron-rich heterocycles enable its use in conductive polymers via electropolymerization. For instance:

  • Electrochromic materials : Copolymerization with EDOT (3,4-ethylenedioxythiophene) yields polymers with tunable bandgaps (1.8–2.5 eV) and multichromic behavior .
  • Photovoltaic devices : Thiophene-pyrrole polymers exhibit high hole mobility (>10⁻³ cm²/V·s) when blended with fullerene derivatives .

Q. What are the challenges in achieving regioselective functionalization of this compound?

Regioselectivity is influenced by electronic and steric effects :

  • Electrophilic substitution : Thiophene rings undergo electrophilic attack at the α-position, while pyrrole rings react at β-positions. Using directing groups (e.g., -OMe) or Vilsmeier-Haack formylation can control site selectivity .
  • Metalation strategies : Lithiation of thiophene followed by quenching with electrophiles (e.g., CO₂) enables precise functionalization .

Q. Methodological Recommendations

  • Synthesis scale-up : Use flow chemistry to maintain consistency in reaction parameters (e.g., temperature gradients) for gram-scale production .
  • Data validation : Cross-correlate spectroscopic data with computational tools (e.g., DFT calculations) to confirm molecular geometries .

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